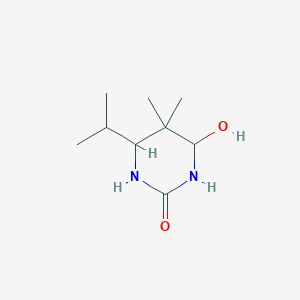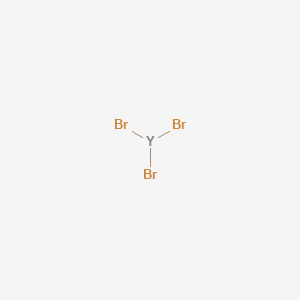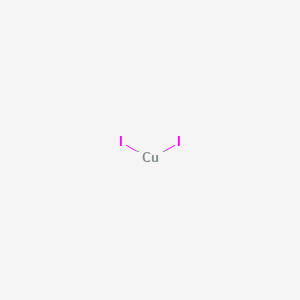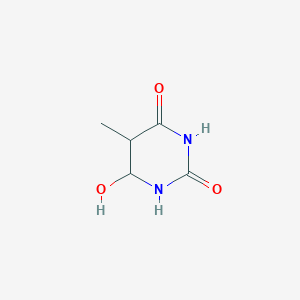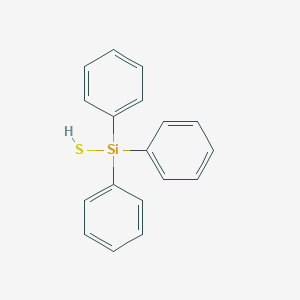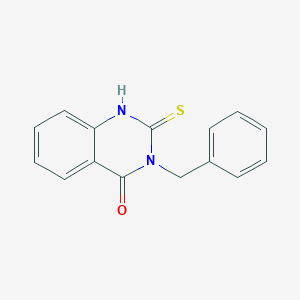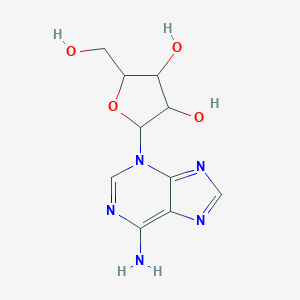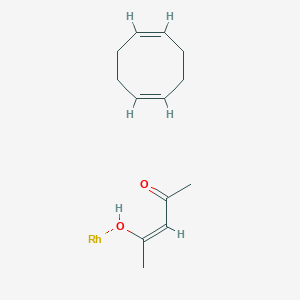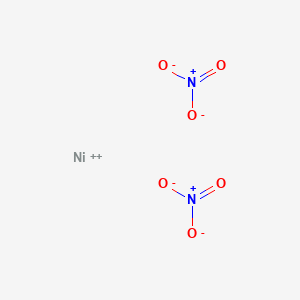
Nickel nitrate hexahydrate
Descripción general
Descripción
Nickel nitrate hexahydrate, also known as nickel nitrate 6-hydrate, is an inorganic compound composed of nickel, nitrogen, and oxygen, with the chemical formula Ni(NO3)2•6H2O. It is a colorless, odorless, hygroscopic crystalline solid that has a melting point of 56.3°C and a density of 2.2g/cm3. This compound is a strong oxidizing agent and is used in a variety of applications, such as in the manufacture of pigments, catalysts, and other chemicals.
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Nickel Oxide Nanoparticles : Nickel nitrate hexahydrate is used as a precursor for synthesizing nickel oxide (NiO) nanoparticles, which have applications in various fields such as electronics, optics, and catalysis. Studies have focused on optimizing the synthesis process to control the morphology and properties of NiO nanoparticles (Pooyandeh et al., 2020); (Estelle et al., 2003).
Investigation of Biological Effects : Research has been conducted to understand the biological effects of this compound, particularly its impact on canine neutrophil extracellular traps (NETs) release, which has implications for understanding diseases caused by nickel overexposure (Wei et al., 2018).
Thermal Decomposition Studies : The thermal decomposition of this compound has been thoroughly investigated to understand the formation of intermediate and final products, which is crucial for various industrial applications (Mansour, 1993).
Photocatalytic Applications : Studies have shown that this compound can be used to synthesize materials with photocatalytic properties, useful in environmental applications like water treatment and dye degradation (Sabouri et al., 2018); (Kalam et al., 2013).
Nanomaterials Synthesis : this compound is an important component in the synthesis of various nanomaterials and nanocomposites, offering potential applications in fields like energy storage, optics, and electronics (Mahaleh et al., 2008); (Kumar et al., 2016).
Chemical Reactions and Catalysis : It serves as a catalyst in chemical reactions, such as in the synthesis of organic compounds, highlighting its importance in pharmaceutical and chemical industries (Akhter et al., 2019).
Material Science Applications : Research has also focused on the use of this compound in developing materials with specific properties, such as high surface area and particular crystal structures, which are useful in various technological applications (Llewellyn et al., 1997).
Mecanismo De Acción
Target of Action
Nickel nitrate hexahydrate primarily targets cellulose acetate polymers (CA) . It is used as an additive in the fabrication of these polymers to control their porosity . The compound also targets alumina in heterogeneous catalysis .
Mode of Action
This compound interacts with its targets through a series of chemical reactions. In the fabrication of cellulose acetate polymers, the formation of Ni(NO3)2.6H2O aggregates in the polymer matrix during solidification and the strong interaction between Ni, nitrate, and water molecules result in the formation of well-defined pores on the surface of the CA matrix .
In heterogeneous catalysis, this compound is used to impregnate alumina . The resulting material undergoes pyrolysis to give forms of Raney nickel and Urushibara nickel .
Biochemical Pathways
This compound is involved in the synthesis of other nickel salts and supported nickel catalysts . It plays a crucial role in the formation of Raney nickel and Urushibara nickel, which are important catalysts in various chemical reactions .
Result of Action
The primary result of this compound’s action is the formation of well-defined pores on the surface of cellulose acetate polymers . This enhances the properties of the polymers, making them suitable for various applications. In the field of catalysis, the compound aids in the production of effective catalysts like Raney nickel and Urushibara nickel .
Action Environment
This compound is sensitive to heat or flame and can explode upon exposure . Therefore, the compound’s action, efficacy, and stability are significantly influenced by environmental factors such as temperature and exposure to other reactive substances .
Safety and Hazards
Direcciones Futuras
Nickel Nitrate Hexahydrate has been investigated for various potential applications due to its superior ferromagnetic properties . It has potential applications in various technological fields such as catalysis, battery manufacture, novel ink for nanotube-printing, incorporation in textile, enhanced pseudo-capacitance, field-modulated gratings and optical switches .
Análisis Bioquímico
Biochemical Properties
Nickel nitrate hexahydrate plays a role in various biochemical reactions. It is known to interact with enzymes, proteins, and other biomolecules. For instance, it has been reported that this compound can form aggregates in a polymer matrix during solidification, resulting in the formation of well-defined pores on the surface of the matrix .
Cellular Effects
This compound can have various effects on cells and cellular processes. It has been reported to cause skin irritation, serious eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is also suspected of causing genetic defects, may cause cancer by inhalation, may damage the unborn child, and causes damage to organs through prolonged or repeated exposure .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules. For instance, in the formation of aggregates in a polymer matrix, there is a strong interaction between nickel, nitrate, and water molecules .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. It has been reported to be harmful if swallowed or inhaled . Specific information on threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently limited.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Nickel nitrate hexahydrate can be carried out by reacting nickel oxide or nickel carbonate with nitric acid.", "Starting Materials": [ "Nickel oxide or nickel carbonate", "Nitric acid", "Water" ], "Reaction": [ "Dissolve the nickel oxide or nickel carbonate in nitric acid", "Heat the mixture and stir until all the solid has dissolved", "Filter the solution to remove any impurities", "Add water to the solution to form a clear solution", "Allow the solution to cool to room temperature", "Crystals of Nickel nitrate hexahydrate will form as the solution cools", "Filter the crystals and wash with cold water to remove any impurities", "Dry the crystals in an oven at 60°C until all the water has evaporated" ] } | |
Número CAS |
13478-00-7 |
Fórmula molecular |
H3NNiO4 |
Peso molecular |
139.722 g/mol |
Nombre IUPAC |
nickel;nitric acid;hydrate |
InChI |
InChI=1S/HNO3.Ni.H2O/c2-1(3)4;;/h(H,2,3,4);;1H2 |
Clave InChI |
QASNEOURHDSRRG-UHFFFAOYSA-N |
SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Ni+2] |
SMILES canónico |
[N+](=O)(O)[O-].O.[Ni] |
Color/Form |
GREEN CRYSTALS |
Densidad |
2.05 at 68 °F (USCG, 1999) |
Otros números CAS |
13138-45-9 14216-75-2 |
Descripción física |
Nickel nitrate is a green crystalline solid. It is soluble in water. It is noncombustible, but it will accelerate the burning of combustible materials. If large quantities are involved in a fire or the combustible material is finely divided, an explosion may result. Prolonged exposure to fire or heat may result in an explosion. Toxic oxides of nitrogen are produced in fires involving this material. It is used in nickel plating and to make nickel catalysts for use in chemical manufacture. Liquid |
Pictogramas |
Oxidizer; Corrosive; Irritant; Health Hazard; Environmental Hazard |
Números CAS relacionados |
13478-00-7 (hexahydrate) |
Solubilidad |
3 G/100 ML HYDRAZINE AT 20 °C 7.5 WT% IN ETHYLENE GLYCOL AT 20 °C 48.5 WT% IN WATER AT 20 °C |
Sinónimos |
nickel nitrate nickel nitrate hexahydrate |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details


























Synthesis routes and methods II
Procedure details

















Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details




















Q & A
Q1: What is the molecular formula and weight of nickel nitrate hexahydrate?
A1: The molecular formula of this compound is Ni(NO3)2·6H2O. Its molecular weight is 290.79 g/mol.
Q2: How can I confirm the presence of this compound in a sample?
A2: Several techniques can confirm the presence and purity of this compound:
- X-ray diffraction (XRD): This technique identifies the crystalline phases present in the sample, confirming the presence of this compound based on its characteristic diffraction pattern. [, , , , , , , , , , , , ]
- Fourier transform infrared spectroscopy (FTIR): This method helps identify functional groups and chemical bonds present in the sample. The FTIR spectrum of this compound displays characteristic peaks corresponding to the vibrations of Ni-O, N-O, and O-H bonds. [, , , , , , , ]
- Energy-dispersive X-ray spectroscopy (EDX/EDAX): This technique determines the elemental composition of the sample, confirming the presence and relative proportions of nickel, nitrogen, and oxygen in the compound. [, , , ]
Q3: Is this compound thermally stable?
A3: this compound undergoes thermal decomposition upon heating. Thermogravimetric analysis (TGA) reveals a multi-step decomposition process, involving the loss of water molecules and the decomposition of nitrate ions, ultimately leading to the formation of nickel oxide (NiO). [, , , ]
Q4: How does the calcination temperature affect the properties of nickel oxide derived from this compound?
A4: Calcination temperature significantly influences the structural and optical properties of the resulting nickel oxide nanoparticles. Higher calcination temperatures generally lead to increased crystallite size, decreased strain within the crystal lattice, and alterations in the optical band gap energy. [, ]
Q5: How can this compound be used in thin film fabrication?
A5: this compound is a suitable precursor for depositing nickel oxide thin films using techniques like spray pyrolysis. The precursor solution is sprayed onto heated substrates, leading to the decomposition of this compound and the formation of nickel oxide thin films. These films find applications in various fields, including electrochromic devices. [, ]
Q6: Can this compound be used as a catalyst itself, or is it a precursor for catalysts?
A6: this compound usually serves as a precursor for preparing nickel-based catalysts. It is commonly used to introduce nickel into catalyst systems, often supported on materials like alumina, silica, or zeolites. The this compound is then transformed into active nickel species, typically metallic nickel or nickel oxides, during catalyst preparation or under reaction conditions. [, , , , ]
Q7: What types of reactions can nickel-based catalysts derived from this compound catalyze?
A7: Nickel-based catalysts derived from this compound find applications in various catalytic reactions, including:
- Methane synthesis (methanation): These catalysts facilitate the conversion of carbon dioxide and hydrogen into methane, a valuable fuel and chemical feedstock. []
- Hydrodenitrogenation (HDN): This process involves removing nitrogen from organic molecules, particularly in petroleum refining to meet environmental regulations and improve fuel quality. []
- Biomass pyrolysis: Nickel-based catalysts can enhance the conversion of biomass into valuable products, such as bio-oils and syngas. []
- Oxidation reactions: Nickel oxide, often derived from this compound, exhibits catalytic activity in various oxidation reactions, such as the oxidation of cyclohexane to produce cyclohexanone and cyclohexanol. []
Q8: How does the choice of support material influence the performance of nickel-based catalysts derived from this compound?
A8: The support material plays a crucial role in determining the catalyst's activity, selectivity, and stability. Different support materials provide varying degrees of metal-support interaction, surface area, pore structure, and acidity, all of which affect the dispersion of active nickel species and their catalytic performance. [, , , ]
Q9: How does the calcination temperature affect the catalytic activity of nickel-based catalysts derived from this compound?
A9: Calcination temperature significantly impacts the catalyst's activity by influencing the interaction between the active metal (nickel) and the support material, the crystallite size of the active phase, and the removal of precursor residues. Optimizing the calcination temperature is crucial to achieve the desired catalyst properties and performance. []
Q10: Can this compound be used to synthesize nickel oxide nanoparticles?
A10: Yes, this compound is a common precursor for synthesizing nickel oxide (NiO) nanoparticles. Various methods, including sol-gel, precipitation, and combustion synthesis, utilize this compound as the source of nickel. [, , , , , , , , , , , ]
Q11: How does the choice of synthesis method influence the properties of the resulting nickel oxide nanoparticles?
A11: The synthesis method strongly dictates nanoparticle characteristics such as size, shape, crystallinity, and surface area. Each method offers varying degrees of control over reaction parameters, directly impacting nanoparticle properties. For instance, the sol-gel method can yield highly porous and uniform nanoparticles, while combustion synthesis often results in highly crystalline nanoparticles with controlled stoichiometry. [, , , , , , , , , , , ]
Q12: What are some applications of nickel oxide nanoparticles derived from this compound?
A12: Nickel oxide nanoparticles find applications in various fields due to their unique properties, including:
- Gas sensing: NiO nanoparticles show promising gas-sensing properties for detecting gases like formaldehyde, making them suitable for environmental monitoring applications. []
- Catalysts: NiO nanoparticles exhibit catalytic activity in various reactions, including oxidation, reduction, and organic reactions. [, ]
- Electrochemical energy storage: NiO is a potential electrode material for supercapacitors and batteries due to its redox properties and high theoretical capacity. []
- Antibacterial agents: Recent studies highlight the potential of NiO nanoparticles as antibacterial agents against various bacterial strains. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


